molecular formula C11H11NOS2 B6417718 2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1058258-91-5

2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B6417718
CAS No.: 1058258-91-5
M. Wt: 237.3 g/mol
InChI Key: MDAKYRKXSLLKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide is a bis-thiophene-substituted acetamide derivative. Its structure features a central acetamide group flanked by thiophen-2-yl and thiophen-3-ylmethyl substituents.

Properties

IUPAC Name

2-thiophen-2-yl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c13-11(6-10-2-1-4-15-10)12-7-9-3-5-14-8-9/h1-5,8H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAKYRKXSLLKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of 2-(Thiophen-2-yl)acetic Acid

The carboxylic acid precursor, 2-(thiophen-2-yl)acetic acid, is activated using thionyl chloride (SOCl₂) to form 2-(thiophen-2-yl)acetyl chloride. This step, adapted from analogous procedures for heterocyclic amides, involves refluxing the acid with excess SOCl₂ under anhydrous conditions. The reaction typically achieves near-quantitative conversion within 2–3 hours, as confirmed by the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) in FT-IR spectra.

Amidation with Thiophen-3-ylmethylamine

The acyl chloride is subsequently reacted with thiophen-3-ylmethylamine in tetrahydrofuran (THF) or dichloromethane (DCM), using triethylamine (Et₃N) as a base to neutralize HCl. For example:

  • Molar ratio : 1:1.1 (acyl chloride:amine)

  • Solvent : THF (10–15 mL per mmol of amine)

  • Conditions : Stirring at room temperature for 12–15 hours.

The crude product is purified via recrystallization from acetonitrile, yielding 55–60% of the target acetamide. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:

  • ¹H NMR : δ 6.8–7.4 ppm (thiophene protons), δ 4.3 ppm (N–CH₂–thiophene), δ 3.6 ppm (CO–CH₂–thiophene).

  • ¹³C NMR : δ 170.2 ppm (amide carbonyl), δ 135–128 ppm (thiophene carbons).

Coupling Agent-Mediated Amide Formation

Carbodiimide-Based Coupling

As an alternative to acyl chlorides, 2-(thiophen-2-yl)acetic acid is directly coupled with thiophen-3-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids harsh acidic conditions and is preferable for acid-sensitive substrates:

  • Reagents : EDC (1.2 equiv), HOBt (1.1 equiv)

  • Solvent : DCM or dimethylformamide (DMF)

  • Yield : 50–55% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Considerations

The coupling proceeds via an O-acylisourea intermediate, with HOBt suppressing racemization. Fourier-transform infrared (FT-IR) spectroscopy confirms amide bond formation through the appearance of N–H stretching (3300 cm⁻¹) and C=O stretching (1650 cm⁻¹) bands.

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield Reaction Time Purification
Acyl chloride route55–60%15 hoursRecrystallization
Carbodiimide coupling50–55%24 hoursColumn chromatography

The acyl chloride method offers higher yields and simpler purification but requires handling corrosive reagents. Conversely, carbodiimide-based coupling is milder but necessitates chromatographic separation.

Structural Validation

X-ray crystallography of analogous compounds (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) reveals nonplanar geometries due to steric interactions between thiophene rings, with dihedral angles of 60–75° between aromatic systems. These findings suggest similar conformational dynamics in 2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide, influencing its physicochemical properties.

Challenges and Optimization Strategies

Steric Hindrance

The proximity of thiophene rings in the target compound may hinder amide bond formation. Kinetic studies indicate that increasing reaction temperatures to 40–50°C improves conversion rates by 10–15% but risks decomposition.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification. Mixed solvent systems (e.g., THF/H₂O) are under investigation to streamline isolation .

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can be used as a probe to study biological processes involving thiophene-containing compounds.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Compound Name Substituents/Rings Key Structural Differences Reference
Target Compound Thiophen-2-yl, thiophen-3-ylmethyl Bis-thiophene backbone -
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophen-2-yl, 3-cyanothiophen-2-yl Cyano group enhances polarity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole Planar aromatic vs. heterocyclic
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide Chlorobenzoyl, ethylthiophene Bulky substituents impact conformation
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Sulfonyl, imino groups Extended conjugation and H-bonding

Physical and Spectroscopic Properties

  • Melting Points :
    • N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide (): 208–212°C, reflecting high crystallinity due to phthalimido groups .
    • tert-Butyl-N-[({5-(butylsulfamoyl)-2-methylthiophen-3-yl}carbamoyl)methyl]carbamate (): 65–67°C, lower due to flexible alkyl chains .
  • Spectroscopy :
    • IR peaks for N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide include 1773 cm⁻¹ (phthalimide C=O) and 1635 cm⁻¹ (amide C=O) .
    • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits intermolecular N–H⋯N hydrogen bonds in its crystal structure .

Key Insights and Trends

Substituent Effects: Electron-withdrawing groups (e.g., cyano, sulfonyl) increase polarity and stability but may reduce solubility. Bulky substituents (e.g., benzoyl, naphthyl) influence conformational flexibility and intermolecular interactions.

Synthesis Complexity: Multi-step syntheses (e.g., ) are common for introducing specialized functional groups.

Biological Activity :

  • Thiophene-acetamide hybrids are versatile scaffolds for CNS agents (e.g., etizolam) and enzyme modulators .
  • Sulfonamide and heterocyclic substituents enhance targeting specificity and binding affinity .

Biological Activity

2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide, with CAS Number 1058258-91-5, is a thiophene derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, diabetes, and infections. This article synthesizes existing research findings on its biological activity, highlighting significant studies and their implications.

The molecular formula of this compound is C11_{11}H11_{11}NOS2_{2} with a molecular weight of 237.3 g/mol. The structure features a thiophene ring which contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiophene derivatives, including this compound. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.

Compound Cell Line IC50_{50} (µM) Reference
Compound AHepG26.19 ± 0.50
Compound BMCF-75.10 ± 0.40
Compound CHCT1168.16

These studies indicate that related compounds exhibit IC50_{50} values lower than standard treatments like doxorubicin, suggesting enhanced efficacy in inhibiting cancer cell proliferation.

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties, particularly through inhibition of the enzyme α-glucosidase. Research indicates that derivatives of thiophene can effectively inhibit this enzyme, which is crucial for carbohydrate metabolism.

Compound Inhibition (%) IC50_{50} (mM) Reference
Compound D56.69.77
Compound E41.212.94

These findings suggest that the compound could be a promising candidate for developing new antidiabetic medications.

Antimicrobial Activity

In addition to anticancer and antidiabetic properties, this compound has shown antimicrobial activity against various pathogens. Studies have indicated that thiophene derivatives can act against both bacterial and fungal strains, making them suitable for further exploration in infectious disease treatment.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that the anticancer effects may be mediated through apoptosis induction in cancer cells and inhibition of specific signaling pathways involved in cell proliferation.

Case Studies

  • In Vitro Study on Cancer Cell Lines:
    A study conducted on several thiophene derivatives demonstrated their ability to inhibit cell growth in multiple cancer types, with IC50_{50} values significantly lower than those of conventional drugs .
  • Antidiabetic Enzyme Inhibition:
    A comparative analysis of α-glucosidase inhibitors highlighted the superior efficacy of certain thiophene derivatives over standard medications like acarbose .

Q & A

Q. What computational tools predict the reactivity of thiophene-acetamide derivatives?

  • Methodological Answer :
  • Reactivity indices : Calculate Fukui indices (e.g., using Gaussian 09) to identify nucleophilic/electrophilic sites .
  • MD simulations : Simulate solvation effects in water/ethanol mixtures with GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.